molecular formula C8H4Cl2F4 B12439288 1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene

1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B12439288
M. Wt: 247.01 g/mol
InChI Key: NSYMQHNTGPNRAL-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoroethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives, where chlorine and fluorine atoms are introduced into the benzene ring under controlled conditions. The trifluoroethyl group can be added through Friedel-Crafts alkylation using trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution (e.g., nitration, sulfonation) and nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: Hydrogenation of the benzene ring to form cyclohexane derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine, fluorine, and trifluoroethyl) influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, and trifluoroethyl groups enhances its stability and makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C8H4Cl2F4

Molecular Weight

247.01 g/mol

IUPAC Name

1,2-dichloro-4-fluoro-3-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H4Cl2F4/c9-5-1-2-6(11)4(7(5)10)3-8(12,13)14/h1-2H,3H2

InChI Key

NSYMQHNTGPNRAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC(F)(F)F)Cl)Cl

Origin of Product

United States

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